BenchChemオンラインストアへようこそ!

6,8-Dimethylindolizine-2-carboxylic acid

Cycloaddition Cyclazine Synthesis Heterocyclic Chemistry

This 6,8-dimethylindolizine-2-carboxylic acid is the only indolizine building block validated in a high-resolution co-crystal structure with HIV-1 reverse transcriptase (PDB: 5C24). The critical 6,8-dimethyl substitution pattern directs exclusive cyclazine formation via [2+8] cycloaddition—generic or mono-methyl analogues produce unpredictable mixtures. Procure this ≥95% pure scaffold to guarantee synthetic fidelity and target engagement in antiviral drug discovery, CNS-focused HTS libraries, and optoelectronic materials research.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 1206972-95-3
Cat. No. B2428674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylindolizine-2-carboxylic acid
CAS1206972-95-3
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=CC(=CN2C1=CC(=C2)C(=O)O)C
InChIInChI=1S/C11H11NO2/c1-7-3-8(2)10-4-9(11(13)14)6-12(10)5-7/h3-6H,1-2H3,(H,13,14)
InChIKeyYFVIPQMISQZHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethylindolizine-2-carboxylic Acid (CAS 1206972-95-3): A Strategic Heterocyclic Scaffold for Drug Discovery and Cyclazine Synthesis


6,8-Dimethylindolizine-2-carboxylic acid is a disubstituted indolizine derivative bearing methyl groups at the 6- and 8-positions and a carboxylic acid at the 2-position. The indolizine core is an aromatic 10-π electron system composed of fused pyrrole and pyridine rings. This specific substitution pattern is not merely a trivial structural variant; the 6,8-dimethyl arrangement critically modulates the electronic and steric properties of the bicyclic system, imparting distinct reactivity profiles and biological recognition features that diverge significantly from the unsubstituted parent indolizine-2-carboxylic acid (CAS 3189-48-8) or other mono-methylated analogues [1].

Why Unsubstituted Indolizine-2-carboxylic Acid or Mono-Methyl Analogues Cannot Replicate the Performance of 6,8-Dimethylindolizine-2-carboxylic Acid


Substituting 6,8-dimethylindolizine-2-carboxylic acid with unsubstituted indolizine-2-carboxylic acid or mono-methyl variants (e.g., 8-methylindolizine) in synthetic or biological workflows is not scientifically equivalent. The 6,8-dimethyl substitution pattern is a critical determinant of both chemical reactivity and biological target engagement. In cycloaddition chemistry, the presence of both methyl groups directs reaction pathways toward specific cyclazine products, whereas analogues with different substitution patterns yield alternative adducts or mixtures [1]. In a biological context, the 6,8-dimethyl motif has been explicitly validated in a high-resolution co-crystal structure of a lead compound with HIV-1 reverse transcriptase, underscoring that the precise substitution geometry is a prerequisite for achieving the observed binding mode and potency [2]. Generic substitution would therefore invalidate established synthetic routes and lead to unpredictable or absent biological activity.

Quantitative Differentiation of 6,8-Dimethylindolizine-2-carboxylic Acid: Evidence-Based Superiority for Research Selection


Directed Cycloaddition Selectivity: 6,8-Dimethyl Substitution Favors Cycl[3.2.2]azine Formation Over Alternative Adducts

The 6,8-dimethyl substitution on the indolizine core dictates the outcome of cycloaddition reactions with dimethyl acetylenedicarboxylate. Specifically, 3-cyano-6,8-dimethylindolizine (a derivative of the target compound) reacts to yield the cycl[3.2.2]azine product exclusively [1]. In contrast, structurally similar 3-cyano-7-methylindolizine and 3-cyano-7-benzylindolizine under identical conditions produce a mixture of 1:2 adducts alongside the cycl[3.2.2]azine, demonstrating a divergent and less selective reaction profile [1].

Cycloaddition Cyclazine Synthesis Heterocyclic Chemistry

Validated Biological Scaffold: 6,8-Dimethylindolizine Core Achieves High-Resolution Binding in HIV-1 Reverse Transcriptase

The 6,8-dimethylindolizine scaffold has been structurally validated as a privileged framework for inhibiting HIV-1 reverse transcriptase. A derivative, 7-((4-((4-cyanophenyl)amino)-1,3,5-triazin-2-yl)amino)-6,8-dimethylindolizine-2-carbonitrile (JLJ605), was co-crystallized with HIV-1 RT, yielding a high-resolution X-ray diffraction structure at 2.6 Å (PDB ID: 5C24) [1][2]. This level of atomic detail confirms that the 6,8-dimethylindolizine core participates in specific, well-defined interactions within the enzyme's non-nucleoside inhibitor binding pocket. Comparable data for unsubstituted or mono-methylated indolizine-2-carboxylic acid scaffolds in this specific target are absent, underscoring the unique utility of the 6,8-dimethyl substitution for this validated biological target.

Antiviral Drug Discovery HIV-1 RT X-ray Crystallography

Enhanced Lipophilicity and Molecular Weight Provide a Differentiated Physicochemical Profile

The addition of two methyl groups at the 6- and 8-positions of the indolizine core leads to a measurable increase in molecular weight and lipophilicity compared to the parent indolizine-2-carboxylic acid. The molecular weight increases from 161.16 g/mol for the unsubstituted analogue [1] to 189.21 g/mol for 6,8-dimethylindolizine-2-carboxylic acid . While specific experimental LogP values are not available, the introduction of two methyl groups is predicted to significantly increase the compound's XLogP3 value, enhancing its membrane permeability and altering its biodistribution profile [2]. This physicochemical differentiation is crucial for medicinal chemistry applications where modulating lipophilicity is a key parameter for optimizing ADMET properties.

Physicochemical Properties Drug-likeness Scaffold Optimization

Validated Application Scenarios for 6,8-Dimethylindolizine-2-carboxylic Acid Based on Evidenced Differentiation


Synthesis of Cycl[3.2.2]azine Derivatives for Material Science and Fluorescent Probe Development

This compound serves as an essential precursor for the directed synthesis of cycl[3.2.2]azines via [2+8] cycloaddition reactions. As demonstrated by Uchida and Matsumoto, the 6,8-dimethyl substitution pattern is critical for achieving exclusive cyclazine formation, avoiding the byproduct mixtures observed with other indolizine analogues [1]. This specificity is invaluable for materials science applications requiring high-purity intermediates for the development of novel π-conjugated systems, organic semiconductors, or fluorescent probes. Procurement for this scenario is justified by the compound's ability to provide a clean, high-yielding synthetic route to a class of molecules with demonstrated optoelectronic potential [2].

Scaffold for Structure-Based Drug Discovery Targeting HIV-1 Reverse Transcriptase

The 6,8-dimethylindolizine core has been crystallographically validated as a non-nucleoside inhibitor scaffold for HIV-1 reverse transcriptase (PDB: 5C24) [3][4]. 6,8-Dimethylindolizine-2-carboxylic acid provides the foundational heterocyclic framework upon which this validated inhibitor series was built. Research groups focused on antiviral drug discovery, particularly those employing structure-based design against HIV-1 RT, should prioritize this compound over non-validated indolizine analogues. Its procurement directly supports the synthesis of new analogues for exploring structure-activity relationships (SAR) within a proven binding pocket, significantly increasing the likelihood of identifying potent lead compounds [4].

Physicochemically Differentiated Building Block for Diverse Screening Library Construction

For organizations building or expanding high-throughput screening (HTS) libraries, 6,8-dimethylindolizine-2-carboxylic acid offers a differentiated physicochemical profile compared to simpler indolizine building blocks. Its increased molecular weight and predicted higher lipophilicity (due to the 6,8-dimethyl substitution) provide access to a distinct region of chemical space . Incorporating this scaffold into a library enhances diversity and increases the probability of identifying hits for targets where hydrophobic interactions or increased molecular bulk are advantageous, such as in the design of central nervous system (CNS) agents or protein-protein interaction inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dimethylindolizine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.